12-Ethoxy-12-oxododecanoic acid

Beschreibung

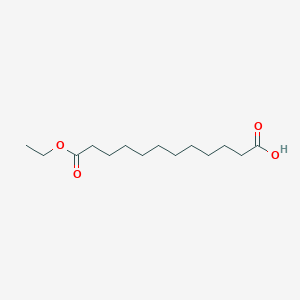

Structure

3D Structure

Eigenschaften

IUPAC Name |

12-ethoxy-12-oxododecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O4/c1-2-18-14(17)12-10-8-6-4-3-5-7-9-11-13(15)16/h2-12H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJOPNKODAZUCRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 12-Ethoxy-12-oxododecanoic acid. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a comprehensive picture of the molecular framework can be constructed.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different types of protons present in the molecule. The ethoxy group would be characterized by a triplet signal for the methyl (CH₃) protons and a quartet for the methylene (CH₂) protons, arising from spin-spin coupling. The long aliphatic chain would show a complex multiplet for the majority of its methylene groups. The methylene group adjacent to the carboxylic acid (α-CH₂) and the one adjacent to the ester group would appear as distinct triplets at different chemical shifts due to the varying deshielding effects of the neighboring carbonyl groups. The acidic proton of the carboxylic acid would likely appear as a broad singlet at a downfield chemical shift.

Based on analogous structures like 12-hydroxydodecanoic acid, the methylene protons along the chain are expected to resonate in the range of 1.2-1.6 ppm. hmdb.ca For a related compound, 10,12-dihydroxy-9-(stearoyloxy) octadecanoic acid, the methylene groups show signals between approximately 2.03 and 3.64 ppm. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| CH₃ (ethoxy) | ~1.2 | Triplet |

| (CH₂)₈ (aliphatic chain) | ~1.3-1.6 | Multiplet |

| CH₂-COO (α to ester) | ~2.3 | Triplet |

| CH₂-COOH (α to acid) | ~2.35 | Triplet |

| O-CH₂ (ethoxy) | ~4.1 | Quartet |

| COOH | >10 | Broad Singlet |

Note: These are predicted values based on standard chemical shift ranges and data from similar compounds. Actual experimental values may vary.

The ¹³C NMR spectrum provides complementary information to the ¹H NMR, with a distinct signal for each unique carbon atom in the molecule. For this compound, the carbonyl carbons of the ester and carboxylic acid groups would be the most downfield signals, typically appearing above 170 ppm. The carbon of the ethoxy group's methylene (O-CH₂) would be found around 60 ppm, while its methyl (CH₃) carbon would be significantly more upfield. The numerous methylene carbons of the long aliphatic chain would produce a cluster of signals in the 20-35 ppm range. The carbons alpha to the carbonyl groups would be shifted slightly downfield from the rest of the aliphatic chain carbons.

Data for the similar compound 12-hydroxystearic acid shows a range of chemical shifts for the aliphatic carbons and the carbon bearing the hydroxyl group. chemicalbook.com A predicted ¹³C NMR spectrum for a more complex molecule containing an ethoxy group also provides reference points for the expected chemical shifts of the ethoxy carbons. np-mrd.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| CH₃ (ethoxy) | ~14 |

| (CH₂)₈ (aliphatic chain) | ~24-34 |

| CH₂-COO (α to ester) | ~34 |

| CH₂-COOH (α to acid) | ~34.5 |

| O-CH₂ (ethoxy) | ~60 |

| C=O (ester) | ~174 |

| C=O (acid) | ~179 |

Note: These are predicted values based on standard chemical shift ranges and data from similar compounds. Actual experimental values may vary.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like this compound, which may require derivatization to increase its volatility for GC analysis, GC-MS can be used for both its detection in complex mixtures and for quantitative analysis. researchgate.net The gas chromatogram would show a peak at a specific retention time for the derivatized compound, and the mass spectrometer would provide a mass spectrum for that peak, confirming its identity. scispace.com The mass spectrum would exhibit a molecular ion peak corresponding to the molecular weight of the derivatized analyte, along with a characteristic fragmentation pattern that can be used for structural confirmation. The analysis of related fatty acids and their esters by GC-MS is a well-established method. researchgate.netnih.gov

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular formula of a compound. By measuring the mass-to-charge ratio to a high degree of accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₁₄H₂₆O₄), the exact mass can be calculated and compared to the experimentally determined value to confirm the molecular formula. This technique is particularly valuable for differentiating between isomers and for the unambiguous identification of novel compounds.

Vibrational Spectroscopy

Vibrational spectroscopy, which includes techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds. For this compound, the FTIR spectrum would be expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid. A strong, sharp peak around 1740 cm⁻¹ would correspond to the C=O stretching of the ester, while the C=O stretching of the carboxylic acid would appear around 1710 cm⁻¹. The C-O stretching vibrations of the ester and carboxylic acid would be visible in the 1000-1300 cm⁻¹ region. The aliphatic C-H stretching vibrations would produce strong signals just below 3000 cm⁻¹.

Advanced Analytical Separations and Particle Characterization

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable tool for characterizing the molecular weight and molecular weight distribution of polymers. When this compound is conjugated to a polymer, for instance, by grafting it onto a polymer backbone, GPC is used to confirm the successful conjugation and to analyze the properties of the resulting polymer conjugate.

In a typical GPC analysis of a polymer conjugate of this compound, such as a polylactic acid (PLA) or polyethylene (B3416737) glycol (PEG) conjugate, the elution time of the conjugate would be compared to that of the parent polymer. azom.comdksh.twutwente.nlwaters.com A successful conjugation would result in an increase in the molecular weight of the polymer, leading to a shorter retention time in the GPC column. The polydispersity index (PDI), which indicates the breadth of the molecular weight distribution, can also be determined. A narrow PDI is often desirable for applications requiring well-defined polymer properties.

Below is a hypothetical data table illustrating the GPC results for a PLA polymer before and after conjugation with this compound.

| Sample | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Retention Time (min) |

| PLA | 20,000 | 35,000 | 1.75 | 15.2 |

| PLA-g-12-Ethoxy-12-oxododecanoic acid | 25,000 | 45,000 | 1.80 | 14.5 |

This is a representative data table based on typical GPC results for polymer conjugation. azom.comdksh.tw

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of nanoparticles suspended in a liquid. vscht.czdrug-dev.comazom.com When this compound is used as a capping or functionalizing agent for nanoparticles, such as gold or iron oxide nanoparticles, DLS is crucial for characterizing the resulting colloidal system.

The DLS measurement provides the average hydrodynamic diameter of the nanoparticles, which includes the inorganic core and the organic capping layer. The technique also yields a polydispersity index (PDI), a measure of the broadness of the size distribution. A low PDI value (typically < 0.2) indicates a monodisperse sample with a narrow size distribution, which is often a critical parameter for applications in areas like drug delivery and diagnostics. researchgate.netnih.gov

The following table shows representative DLS data for iron oxide nanoparticles before and after functionalization with this compound.

| Sample | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) |

| Bare Iron Oxide Nanoparticles | 25.3 | 0.25 |

| Iron Oxide Nanoparticles coated with this compound | 35.8 | 0.18 |

This data is representative of DLS measurements for functionalized iron oxide nanoparticles. nih.gov

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles and is a key indicator of the stability of a colloidal dispersion. nih.govnih.gov For nanoparticles functionalized with this compound, the carboxylic acid group at the surface will typically deprotonate in aqueous media, imparting a negative surface charge.

A high absolute zeta potential (e.g., > ±30 mV) generally indicates good colloidal stability, as the electrostatic repulsion between particles is strong enough to prevent aggregation. Conversely, a low zeta potential suggests that the particles are more likely to agglomerate. The zeta potential can be influenced by factors such as pH and the ionic strength of the medium.

A representative data table for the zeta potential of iron oxide nanoparticles functionalized with a generic carboxylic acid is presented below.

| Sample | Zeta Potential (mV) |

| Bare Iron Oxide Nanoparticles | -5.2 |

| Carboxylic Acid-Functionalized Iron Oxide Nanoparticles | -45.7 |

This data is based on typical zeta potential values for functionalized iron oxide nanoparticles. cd-bioparticles.comcd-bioparticles.comresearchgate.net

Elemental and Thermal Analysis

Inductively Coupled Plasma (ICP) Mass Spectrometry is a powerful analytical technique for determining the elemental composition of a sample with high sensitivity. doi.org In the context of materials functionalized with this compound, ICP-MS is particularly useful for quantifying the amount of a specific element present, for example, in metallic nanoparticles or metal-organic frameworks (MOFs).

If this compound is used to stabilize platinum nanoparticles, ICP-MS can be employed to determine the precise concentration of platinum in a given sample. doi.orgrsc.orgresearchgate.net This information is critical for controlling the synthesis of the nanoparticles and for understanding their properties and potential applications. The sample is typically digested in acid to bring the elements into solution before analysis.

The following table provides a hypothetical example of ICP-MS data for platinum nanoparticles stabilized with this compound.

| Sample | Element Analyzed | Measured Concentration (µg/L) |

| Pt Nanoparticles stabilized with this compound | Platinum (Pt) | 52.5 |

This is a representative data table based on typical ICP-MS results for elemental analysis of nanoparticles. doi.org

Thermogravimetric Analysis (TGA) for Organic Content in Composite Materials

Thermogravimetric Analysis (TGA) is a crucial technique for characterizing the thermal stability and composition of composite materials. In the context of materials containing this compound, TGA can be employed to quantify the organic content by precisely measuring the mass loss of the material as a function of temperature.

The fundamental principle of TGA involves heating a sample in a controlled atmosphere (e.g., nitrogen or air) and continuously monitoring its mass. As the temperature increases, the organic components of the composite, including any this compound and other polymeric matrix materials, will decompose and volatilize at specific temperature ranges. The resulting mass loss is directly proportional to the amount of that organic component in the composite.

Detailed research findings from TGA studies on composite materials can reveal the degradation profile of this compound within the matrix. The onset temperature of decomposition provides insight into its thermal stability when incorporated into a composite. The percentage of mass loss at different temperature stages corresponds to the degradation of specific organic constituents. By analyzing the TGA curve, researchers can distinguish the mass loss associated with this compound from that of other organic or inorganic components in the composite material.

For instance, in a hypothetical composite material, the TGA data might show an initial slight mass loss at lower temperatures due to the evaporation of absorbed moisture. This would be followed by a significant mass loss in the temperature range where this compound and other organic binders or polymers decompose. The final residual mass at the end of the analysis typically represents the inorganic filler or reinforcement content of the composite.

The data presented in the table below illustrates a hypothetical TGA analysis of a composite material containing this compound.

| Temperature (°C) | Mass (%) |

| 50 | 100.0 |

| 100 | 99.8 |

| 150 | 99.5 |

| 200 | 98.0 |

| 250 | 95.2 |

| 300 | 88.7 |

| 350 | 75.4 |

| 400 | 60.1 |

| 450 | 45.3 |

| 500 | 30.0 |

| 550 | 25.5 |

| 600 | 25.0 |

Research Applications and Material Science Contexts

Polymeric Materials Engineering

Extensive research into the applications of 12-Ethoxy-12-oxododecanoic acid did not yield specific examples of its direct integration into polymer architectures such as Poly(glycerol-co-ε-caprolactone) derivatives or its use in the functionalization of polymeric meshes for spatiotemporal control within the scope of the reviewed scientific literature. Further research may be required to elucidate its potential in these specific areas of polymeric materials engineering.

Nanoparticle Surface Functionalization

A significant application of this compound is in the surface functionalization of metal oxide nanoparticles, specifically maghemite (γ-Fe₂O₃) nanoparticles. nih.govresearchgate.netunibo.it This process is crucial for enhancing the compatibility and stability of these nanoparticles in various media, a key requirement for their use in biomedical applications like magnetic resonance imaging (MRI).

In the development of biocompatible nanocomposites for PET/MRI hybrid imaging, this compound serves as a critical precursor in the synthesis of a specialized lipophilic organic ligand. nih.govresearchgate.netunibo.it This ligand, ethyl 12-((3,4-dihydroxyphenethyl)amino)-12-oxododecanoate (EDAO), is specifically designed to coat hydrophilic superparamagnetic maghemite nanoparticles. nih.gov The design of this ligand is strategic: the catechol unit at one end provides a strong anchor to the iron oxide surface, while the long aliphatic chain and terminal ester group impart lipophilicity. nih.gov This modification is essential to solve the phase compatibility problem when entrapping the inorganic nanoparticles within a polymeric matrix. nih.gov

The ligand synthesized from this compound plays a crucial role in the surface capping and stabilization of maghemite nanoparticles. nih.gov The original, uncoated nanoparticles are water-dispersible, which makes their incorporation into polymeric nanoparticles challenging. semanticscholar.org By coating the maghemite nanoparticles with the EDAO ligand, their surface is rendered hydrophobic. nih.gov This surface modification acts as a stabilizing layer, preventing agglomeration and ensuring that the nanoparticles can be effectively entrapped within a biodegradable polymer shell, such as one made of poly(lactic-co-glycolic acid) linked to polyethylene (B3416737) glycol. nih.gov This encapsulation is a key step in creating a stable and biocompatible nanocomposite suitable for in vivo applications. nih.gov

Chemical Building Block in Multistep Organic Synthesis

This compound is a valuable bifunctional building block in multistep organic synthesis, as demonstrated in the preparation of the EDAO ligand for nanoparticle functionalization. nih.govresearchgate.netunibo.it The synthesis involves a series of chemical transformations where the unique structure of this compound is leveraged.

The synthesis of the EDAO ligand begins with the activation of the carboxylic acid group of this compound. nih.gov In a typical procedure, the acid is treated with 1,1'-carbonyldiimidazole (B1668759) in anhydrous tetrahydrofuran (B95107) to form an activated acylimidazolide intermediate. nih.gov This intermediate is then reacted with dopamine (B1211576) hydrochloride in the presence of a base like pyridine. nih.gov This step forms an amide bond between the activated carboxylic acid and the amino group of dopamine, resulting in the final ligand, ethyl 12-((3,4-dihydroxyphenethyl)amino)-12-oxododecanoate. nih.gov This multistep synthesis highlights the utility of this compound as a versatile starting material for creating complex molecules with tailored functionalities.

| Reactant/Reagent | Role in Synthesis |

| This compound | Starting material, provides the long aliphatic chain and terminal ethyl ester. |

| 1,1'-Carbonyldiimidazole | Activating agent for the carboxylic acid group. |

| Dopamine hydrochloride | Provides the catechol and amine functionalities for the final ligand. |

| Pyridine/Triethylamine | Base to neutralize the hydrochloride and facilitate the amidation reaction. |

| Anhydrous Tetrahydrofuran | Reaction solvent. |

Precursor for Complex Organic Molecule Synthesis

The distinct reactivity of the terminal carboxylic acid and ethyl ester groups allows this compound to serve as a valuable precursor in multi-step organic synthesis. The carboxylic acid can undergo reactions such as amidation or esterification, while the ethyl ester group remains protected. Subsequently, the ester can be hydrolyzed to reveal a terminal carboxylic acid for further functionalization. This stepwise approach is fundamental for constructing complex molecules with defined architectures.

While direct synthesis examples for this specific ethoxy-compound are not extensively documented in public literature, the principle is well-established with structurally similar molecules. For instance, related C12 dicarboxylic acid derivatives are crucial in polymer chemistry. The synthesis of 12-aminododecanoic acid, an essential monomer for the production of the high-performance polymer Polyamide 12 (Nylon-12), can be achieved from precursors like 12-oxododecanoic acid. nih.gov Similarly, the synthetic molecule 12-(Benzyloxy)-12-oxododecanoic acid, where a benzyl (B1604629) group protects one end of dodecanedioic acid, is designed for creating molecules with specific linker properties. biosynth.com These examples highlight the established utility of mono-protected C12 dicarboxylic acids as foundational units for building more elaborate chemical structures.

Intermediate in the Preparation of Functionalized Long-Chain Compounds

As an intermediate, this compound is ideally suited for preparing long-chain compounds with specific functionalities at each end. The twelve-carbon aliphatic chain provides hydrophobicity, flexibility, and a defined length, which is desirable in various material applications.

The synthetic strategy involves utilizing the molecule as a building block. For example, the terminal carboxylic acid can be attached to a polymer support, a fluorescent tag, or another reactive molecule. After this initial reaction, the ethyl ester at the opposite end can be chemically converted—for instance, hydrolyzed back to a carboxylic acid or reduced to an alcohol—to enable a second, different chemical linkage. This process allows for the creation of bifunctional linkers, surface modifiers, and other specialized long-chain compounds. The synthesis of bio-based polymers often relies on such bifunctional precursors derived from fatty acids or dicarboxylic acids to achieve desired material properties. nih.gov

Biochemical and Metabolomic Investigations

Beyond synthetic chemistry, this compound has been identified in the realm of biochemistry as a product of microbial metabolism.

Identification as a Metabolite in Microbial Extracts (e.g., Staphylococcus aureus)

A 2023 study focusing on the characterization of bioactive chemical products from the bacterium Staphylococcus aureus identified this compound as one of its secondary metabolites. semanticscholar.org The analysis was performed using Gas Chromatography-Mass Spectrometry (GC-MS) on a methanolic extract of the bacterium. semanticscholar.org The presence of this compound in the extract indicates it is produced and potentially secreted by S. aureus. semanticscholar.org

The study noted that the collective metabolites of the Staphylococcus aureus extract demonstrated significant antibacterial activity against Escherichia coli. semanticscholar.org this compound was detected alongside a variety of other chemical structures, as detailed in the table below.

Table 1: Selected Metabolites Identified in Staphylococcus aureus Extract

| Compound Name | Chemical Class |

|---|---|

| This compound | Dicarboxylic Acid Monoester |

| 10-Oxododecanoic acid | Keto Acid |

| 12,15-Octadecadiynoic acid | Alkyne Fatty Acid |

| 9,11-Octadecadiynoic acid | Alkyne Fatty Acid |

| Glycyl-D-asparagine | Dipeptide |

| l-Leucyl-d-leucine | Dipeptide |

This table presents a selection of compounds identified alongside this compound in a study on Staphylococcus aureus metabolites. semanticscholar.org

Prospective Roles in Microbial Biosynthesis Pathways

The identification of this compound as a microbial metabolite prompts investigation into its biosynthetic origins and physiological function. While its specific role has not been elucidated, its structure suggests it is derived from dodecanedioic acid, a C12 dicarboxylic acid. In microbes, such dicarboxylic acids can be formed through pathways like the ω-oxidation of fatty acids. The presence of the ethyl ester suggests a subsequent enzymatic or chemical esterification step.

Furthermore, microbial metabolism is a key factor in antibiotic susceptibility. Research has shown that stimulating the metabolic activity of nutrient-starved S. aureus can increase the efficacy of certain antibiotics by promoting the production of reactive oxygen species (ROS). nih.gov Understanding the complete metabolic network, including the pathways that produce compounds like this compound, could therefore provide insights into bacterial physiology and potential vulnerabilities that could be exploited for novel therapeutic strategies. nih.govnih.gov Its biosynthesis may be part of a larger, more complex pathway that produces other critical biomolecules.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic view of the molecule, elucidating its fundamental electronic and structural characteristics.

Electronic Structure and Molecular Conformation Analysis

12-ethoxy-12-oxododecanoic acid is a long-chain dicarboxylic acid monoester. The presence of a flexible twelve-carbon chain allows for a multitude of possible conformations. Computational methods like Density Functional Theory (DFT) are instrumental in identifying the most stable (lowest energy) conformations. For long-chain molecules, extended or folded conformations are common. Molecular dynamics simulations on similar ultra-long-chain fatty acids have shown characteristic fluctuations between elongated, L-shaped, and turned conformations. u-tokyo.ac.jp The final conformation is a balance between intramolecular forces, such as van der Waals interactions along the hydrocarbon chain, and intermolecular forces with the surrounding environment.

The electronic structure is characterized by the two functional groups at opposite ends of the aliphatic chain: the carboxylic acid (-COOH) and the ethyl ester (-COOC2H5). The carboxylic acid group is a strong electron-withdrawing group, which influences the acidity of the molecule. The inductive effect of one carboxyl group enhances the acidity of the other in dicarboxylic acids. libretexts.org The first acid-dissociation constant (K1) is generally higher than that of corresponding monocarboxylic acids, and this effect diminishes as the distance between the two carboxyl groups increases. libretexts.org

Table 1: Hypothetical Calculated Properties for this compound

| Property | Predicted Value | Method |

| Dipole Moment | ~2.5 - 4.0 D | DFT (B3LYP/6-31G) |

| HOMO Energy | ~ -7.0 eV | DFT (B3LYP/6-31G) |

| LUMO Energy | ~ -0.5 eV | DFT (B3LYP/6-31G*) |

| pKa1 | ~ 4.5 | Based on similar dicarboxylic acids wikipedia.org |

| pKa2 | ~ 5.4 | Based on similar dicarboxylic acids wikipedia.org |

Note: These values are hypothetical and based on typical values for similar long-chain dicarboxylic acid monoesters. Actual experimental or more advanced computational results may vary.

Reaction Mechanism Elucidation and Transition State Modeling

Computational chemistry is a powerful tool for studying reaction mechanisms, such as the hydrolysis of the ester group in this compound. The hydrolysis of an ester can be catalyzed by either acid or base. ucoz.com

Under acidic conditions, the reaction typically proceeds via a multi-step mechanism involving protonation of the carbonyl oxygen, nucleophilic attack by water, proton transfer, and elimination of ethanol (B145695) to form the dicarboxylic acid. libretexts.orgyoutube.com Theoretical calculations can model the energy profile of this entire process, identifying the transition states and any tetrahedral intermediates. youtube.com Studies on the neutral hydrolysis of esters suggest that the process may be initiated by water autoionization, followed by protonation of the ester. nih.gov

Under basic conditions, the hydrolysis (saponification) involves the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl carbon, forming a tetrahedral intermediate, which then collapses to release the ethoxide ion, leading to the carboxylate. ucoz.comyoutube.com This process is generally considered irreversible because the final step is the deprotonation of the carboxylic acid by the strong base. youtube.com

Modeling these reaction pathways allows for the determination of activation energies, which are crucial for understanding the reaction kinetics. For instance, computational studies can reveal that certain pathways, like those involving cyclic transition states with several water molecules, can lower the activation barrier by avoiding significant charge separation. ic.ac.uk

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound over time, including its interactions with other molecules and its response to different solvent environments.

Investigation of Intermolecular Interactions and Self-Assembly

As an amphiphilic molecule, with a long nonpolar hydrocarbon tail and two polar head groups, this compound has the potential to self-assemble in aqueous solutions. nih.gov Amphiphilic molecules can form various nanostructures like micelles or vesicles. nih.govacs.org MD simulations can predict how these molecules aggregate, driven by the hydrophobic effect which seeks to minimize the contact between the nonpolar tails and water.

The carboxylic acid and ester groups can participate in hydrogen bonding, both with each other and with solvent molecules like water. These interactions are critical in determining the structure of the self-assembled aggregates. Simulations of similar dicarboxylic acid-based surfactants have shown that the interplay of these interactions can lead to the formation of well-defined micellar structures. nih.gov Coarse-grained MD simulations are a particularly useful technique for studying the self-assembly of amphiphilic polymers over larger time and length scales. udel.edu

Solvent Effects on Reactivity and Conformation

The choice of solvent can significantly impact both the conformation and reactivity of this compound. nih.gov MD simulations can explicitly model the solvent molecules and their interactions with the solute. nih.gov

In a polar solvent like water, the molecule's conformation will be heavily influenced by the hydrophobic effect, likely leading to more compact or folded structures to shield the hydrocarbon chain from the water. In nonpolar solvents, the molecule would likely adopt a more extended conformation. The solvent can also affect the rate of chemical reactions. For example, the rate of hydrolysis of the ester group will be different in various solvents due to differences in the stabilization of the reactants, transition states, and products. nih.gov Explicit solvent models in computational chemistry provide a more accurate representation of these effects compared to implicit models. nih.gov Studies have shown that the conformation of flexible chain molecules is coupled to the local solvent structure. nih.gov

Structure-Reactivity Relationship Predictions

Predicting the relationship between the structure of this compound and its chemical reactivity is a key goal of computational studies. The presence of two functional groups of differing reactivity—the carboxylic acid and the ester—at either end of a long aliphatic chain presents an interesting case.

The reactivity of the carboxylic acid group (e.g., in acid-base reactions or further esterification) is influenced by the electron-withdrawing nature of the distant ester group, and vice versa. However, due to the long, flexible saturated carbon chain separating them, this inductive effect is expected to be modest. libretexts.org The chemical reactions of dicarboxylic acids are largely governed by the reactivity of the carboxyl groups. tutorsglobe.com

Quantitative Structure-Reactivity Relationship (QSRR) models can be developed to predict the reactivity of a series of related compounds. For dicarboxylic acids, properties such as the dissociation constants can be correlated with structural features like the chain length. libretexts.org For this compound, one could predict how modifications to the chain length or the ester group (e.g., replacing ethyl with methyl or propyl) would affect properties like its hydrolysis rate or its pKa values.

Future Research Directions and Unexplored Avenues

Development of Green and Sustainable Synthetic Methodologies

The pursuit of environmentally benign chemical processes is a cornerstone of modern chemistry. Future research should prioritize the development of green and sustainable methods for the synthesis of 12-Ethoxy-12-oxododecanoic acid.

Enzymatic and Chemo-enzymatic Synthesis:

Biocatalysis offers a powerful tool for the selective and sustainable synthesis of dicarboxylic acid monoesters. rsc.orggoogle.com Enzymes, such as lipases and esterases, can be employed for the regioselective esterification of dodecanedioic acid or the selective hydrolysis of the corresponding diethyl ester. Porcine liver esterase (PLE), for instance, has been shown to effectively catalyze the hydrolysis of various dicarboxylic acid esters to yield the corresponding monoesters. rsc.org However, the efficiency of such enzymatic conversions can be highly dependent on the chain length of the dicarboxylic acid. rsc.org

Future investigations could focus on:

Screening for novel lipases or esterases with high selectivity and activity for the synthesis of this compound.

The development of chemo-enzymatic strategies that combine the strengths of both chemical and biological catalysis to achieve high yields and purity under mild reaction conditions. nih.govnih.govmdpi.comresearchgate.net This could involve an initial chemical esterification followed by a highly selective enzymatic hydrolysis, or vice-versa.

Renewable Feedstocks:

Long-chain dicarboxylic acids, the precursors to this compound, can be produced from renewable resources such as plant oils through biotechnological processes. fraunhofer.denih.gov Research into the direct, selective mono-esterification of bio-derived dodecanedioic acid would represent a significant step towards a fully sustainable production pipeline for this compound.

| Synthesis Approach | Potential Advantages | Research Focus |

| Enzymatic Synthesis | High selectivity, mild reaction conditions, reduced waste. | Screening for optimal enzymes, enzyme immobilization. |

| Chemo-enzymatic Synthesis | Combines efficiency of chemical synthesis with selectivity of biocatalysis. | Integration of chemical and enzymatic steps, process optimization. |

| Renewable Feedstocks | Reduced reliance on fossil fuels, improved sustainability. | Efficient conversion of bio-derived dodecanedioic acid. |

Exploration of Novel Material Science Applications Beyond Current Scope

The unique structure of this compound makes it a promising candidate for various applications in material science, particularly in the development of advanced polymers.

Biodegradable Polymers:

Long-chain dicarboxylic acids and their esters are valuable monomers for the synthesis of biodegradable polyesters and polyamides. researchgate.netmdpi.comnih.govnih.govresearchgate.net The incorporation of this compound into polymer chains could impart desirable properties such as flexibility, hydrophobicity, and biodegradability. Future research could explore its use in:

The synthesis of novel copolyesters with tailored degradation rates and mechanical properties.

The development of bio-based and biodegradable plastics as sustainable alternatives to conventional polymers. researchgate.net

Self-Healing Materials:

The concept of self-healing materials, which can autonomously repair damage, is a rapidly growing field of research. google.comnih.gov The bifunctional nature of this compound could be exploited in the design of self-healing polymers. For instance, the carboxylic acid and ester groups could be incorporated into a polymer network, providing sites for reversible cross-linking or for the encapsulation of healing agents that are released upon damage.

Nanotechnology and Amphiphilic Materials:

With its long hydrophobic alkyl chain and polar head groups (a carboxylic acid and an ester), this compound possesses amphiphilic character. This property could be harnessed in the field of nanotechnology for the formation of micelles, vesicles, or for the surface modification of nanoparticles. Further research in this area could lead to applications in drug delivery, diagnostics, and advanced coatings.

In-depth Mechanistic Organic Chemistry Investigations

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing its synthesis and predicting its behavior in various applications.

Selective Esterification and Hydrolysis:

While the general mechanisms of esterification and hydrolysis are well-established, the selective mono-esterification of a long-chain dicarboxylic acid or the selective mono-hydrolysis of a diester presents a significant challenge. Future mechanistic studies could employ a combination of experimental and computational methods to investigate:

The kinetics and thermodynamics of the selective esterification of dodecanedioic acid to favor the formation of the monoethyl ester.

The factors influencing the regioselectivity of enzymatic hydrolysis, including the enzyme's active site architecture and the substrate's conformation.

The development of theoretical models to predict the outcome of selective esterification and hydrolysis reactions.

Kinetic Resolution:

If the carboxylic acid or ester group of this compound were to be modified to introduce a chiral center, enzymatic kinetic resolution could be employed to separate the enantiomers. researchgate.netnih.govnii.ac.jpwikipedia.org This would open up possibilities for its use in the synthesis of chiral materials and pharmaceuticals. Research in this area would involve screening for stereoselective enzymes and optimizing the resolution process.

Interdisciplinary Research Opportunities in Chemical Biology

The structural similarity of this compound to naturally occurring fatty acids suggests a range of potential applications in chemical biology.

Molecular Probes and Bioactive Lipids:

Long-chain fatty acids and their derivatives are increasingly being used as molecular probes to study biological processes. biorxiv.orgnih.gov By attaching a reporter group (e.g., a fluorophore or a photoaffinity label) to the carboxylic acid or ethyl ester end of this compound, it could be transformed into a tool for:

Studying fatty acid metabolism and transport in living cells. biorxiv.org

Investigating protein-lipid interactions and for protein labeling. rsc.orgnih.govresearchgate.net

Serving as a precursor for the synthesis of novel bioactive lipids with potential therapeutic applications. nih.gov Dicarboxylic acids have also been explored as pH sensors in magnetic resonance spectroscopic imaging, suggesting another potential avenue for derivatization and application. nih.govnih.gov

Drug Delivery Systems:

The amphiphilic nature of this compound could be exploited in the design of novel drug delivery systems. It could be used to formulate lipid-based nanoparticles or to modify the surface of drug carriers to improve their biocompatibility and cellular uptake.

Q & A

Q. What are the established synthetic routes for 12-Ethoxy-12-oxododecanoic acid, and how can researchers optimize reaction yields?

- Methodological Answer : The synthesis typically involves coupling this compound with activating agents like 1,1-carbonyldiimidazole (CDI) in anhydrous tetrahydrofuran (THF) under nitrogen . Key variables for optimization include:

- Solvent purity : Use of anhydrous THF to prevent side reactions.

- Reagent stoichiometry : A 1:1 molar ratio of CDI to the acid precursor minimizes by-products.

- Temperature : Room temperature (20–25°C) is optimal for imidazolide intermediate formation.

Post-reaction, dilution with dichloromethane and purification via silica gel chromatography (e.g., using a 9:1 hexane/ethyl acetate gradient) yields the compound with >90% purity .

Q. What analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H NMR (400 MHz, CDCl) shows characteristic peaks at δ 4.12 (q, J = 7.1 Hz, 2H, -OCHCH) and δ 2.35 (t, J = 7.5 Hz, 2H, -CHCOO-) .

- GC-MS : A molecular ion peak at m/z 256 [M+H] confirms the molecular weight. Fragmentation patterns (e.g., loss of ethoxy group at m/z 199) validate structural integrity .

- HPLC : Reverse-phase C18 columns with acetonitrile/water (70:30) mobile phase achieve baseline separation from impurities .

Q. How can researchers address solubility challenges for this compound in aqueous systems?

- Methodological Answer : The compound is hydrophobic due to its long alkyl chain. Strategies include:

- Co-solvent systems : Use DMSO or ethanol (up to 10% v/v) to enhance aqueous solubility.

- Micellar encapsulation : Sodium dodecyl sulfate (SDS) micelles improve dispersion in buffer solutions .

- Derivatization : Conversion to a sodium salt via saponification increases polarity .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. GC-MS) be resolved during structural validation?

- Methodological Answer : Discrepancies may arise from residual solvents or tautomeric forms. Steps include:

- Repeat analysis : Ensure sample purity via recrystallization (e.g., using ethyl acetate/hexane).

- Deuterium exchange : H NMR in DO identifies exchangeable protons from impurities.

- High-resolution MS : HRMS (e.g., Q-TOF) distinguishes isobaric interferences .

Example: A ghost peak at δ 3.5 in H NMR was traced to THF residue, eliminated by extended vacuum drying .

Q. What mechanistic insights explain the formation of by-products during synthesis?

- Methodological Answer : Common by-products include:

- Ethyl ester hydrolysis : Trace water in THF hydrolyzes the ethoxy group, forming 12-oxododecanoic acid. Mitigate by storing reagents over molecular sieves .

- Incomplete activation : Unreacted CDI leads to dimerization. Monitor reaction progress via TLC (R = 0.5 in hexane/ethyl acetate).

Computational modeling (DFT) predicts energy barriers for side reactions, guiding solvent/catalyst selection .

Q. How does purity (e.g., 97% vs. >99%) impact downstream applications like nanoparticle conjugation?

- Methodological Answer :

- Purity <99% : Reduces coupling efficiency in PLGA-PEG nanoparticle synthesis (e.g., from 85% to 60% yield) due to competing impurities .

- Trace metals : ICP-MS detects residual catalysts (e.g., Zn) that destabilize colloidal suspensions. Chelating resins (e.g., Chelex 100) remove metal ions .

- Stability : High-purity batches (>99%) show no degradation at -20°C over 6 months, whereas lower purity samples degrade by 15% .

Q. What strategies enable scalable production while maintaining reproducibility?

- Methodological Answer :

- Continuous flow synthesis : Microreactors reduce batch-to-batch variability (RSD <2%) .

- In-line analytics : FTIR monitors reaction progress in real time.

- DoE optimization : Response surface methodology identifies critical parameters (e.g., CDI concentration, flow rate) for ≥95% yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.